Cas no 41620-33-1 (2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol)

2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol structure
41620-33-1 structure
Product Name:2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol
Numero CAS:41620-33-1
MF:C25H34O3
MW:382.535667896271
CID:927154
PubChem ID:18539736
Update Time:2025-04-19

2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol
    • [2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] acetate
    • 2-TERT-BUTYL-6-[(3-TERT-BUTYL-2-HYDROXY-5-METHYLPHENYL)METHYL]-4-METHYLPHENYL ACETATE
    • SCHEMBL4369586
    • DTXSID50594924
    • NJCYMDOCYOTTMU-UHFFFAOYSA-N
    • 41620-33-1
    • NS00008170
    • EC 412-210-3
    • 2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl acetate
    • 2-((2-(acetyloxy)-3-(1,1-dimethylethyl)-5-methylphenyl)methyl)-6-(1,1-dimethylethyl)-4-methylphenol
    • Inchi: 1S/C25H34O3/c1-15-10-18(22(27)20(12-15)24(4,5)6)14-19-11-16(2)13-21(25(7,8)9)23(19)28-17(3)26/h10-13,27H,14H2,1-9H3
    • Chiave InChI: NJCYMDOCYOTTMU-UHFFFAOYSA-N
    • Sorrisi: O(C(C)=O)C1C(=CC(C)=CC=1C(C)(C)C)CC1=CC(C)=CC(=C1O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 382.25079494g/mol
  • Massa monoisotopica: 382.25079494g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 527
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.3
  • Superficie polare topologica: 46.5Ų

2-[[2-(acetyloxy)-3-(1,1-dimethyl-ethyl)-5-methylphenyl]methyl]-6-(1,1-dimethylethyl)-4-methylphenol Informazioni sulla sicurezza

  • Codice categoria di pericolo: 50/53
  • Istruzioni di sicurezza: 60-61
  • Identificazione dei materiali pericolosi: N
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited